Isowalsuranolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
283174-65-2 |
|---|---|
Molecular Formula |
C26H30O7 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-6-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
InChI |
InChI=1S/C26H30O7/c1-22(2)15(27)7-8-23(3)14-6-9-24(4)13(12-10-17(28)32-21(12)31)11-16-26(24,33-16)25(14,5)20(30)18(29)19(22)23/h7-8,10,13-14,16,21,29,31H,6,9,11H2,1-5H3/t13-,14+,16+,21?,23+,24-,25-,26+/m0/s1 |
InChI Key |
DTCRNNQJLPCGCO-SNZFJDOJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CC(=O)OC6O)C)O)(C)C)C |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CC(=O)OC6O)C)C)O)C)C |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Biosource Elucidation
Botanical Origin: Walsura yunnanensis as a Primary Source
The principal botanical source of Isowalsuranolide is Walsura yunnanensis, a plant species belonging to the Meliaceae family. nih.gov This species has been the subject of multiple phytochemical studies, which have consistently led to the isolation of this compound and a variety of structurally related limonoids. nih.govcas.cnacs.org These studies confirm W. yunnanensis as a rich and primary natural reservoir for this particular compound. The genus Walsura itself is noted for producing a diverse array of biologically active limonoids. acs.orgresearchgate.net
Distribution within Plant Tissues (e.g., leaves, twigs, bark)
Phytochemical analysis of Walsura yunnanensis has revealed that this compound and its chemical relatives are not uniformly distributed throughout the plant. The initial isolation of this compound was from the bark of W. yunnanensis. nih.gov Subsequent research has successfully isolated numerous other new and known limonoids, including derivatives of this compound such as 11β-hydroxythis compound, from the leaves and twigs of the same plant. cas.cnacs.org This indicates that the biosynthetic pathways for these compounds are active in various plant tissues, including the bark, leaves, and twigs. nih.govcas.cnacs.org
| Plant Tissue | Compound Isolated | Reference |
|---|---|---|
| Bark | This compound | nih.gov |
| Bark | Walsurin | nih.gov |
| Bark | Walsuranolide | nih.gov |
| Leaves and Twigs | 11β-hydroxythis compound | cas.cn |
| Leaves and Twigs | Walsuranolide B | cas.cn |
| Leaves and Twigs | Yunnanolide A | cas.cn |
Related Walsura Species and their Limonoid Profiles
The genus Walsura is a significant source of limonoids, with various species demonstrating unique chemical profiles. researchgate.net While W. yunnanensis is the established source of this compound, other species within the genus have been investigated and found to produce a diverse range of other limonoids. nih.gov For instance, Walsura robusta has yielded several distinct limonoids, including walsuronoids, walsurins, and walrobsins. researchgate.netacs.org Similarly, Walsura cochinchinensis is known to produce compounds like walsucochinones. researchgate.net These findings highlight the chemotaxonomic significance of limonoids within the Walsura genus, where each species may have a characteristic profile of these complex tetranortriterpenoids.
| Species | Exemplary Limonoids Isolated | Reference |
|---|---|---|
| Walsura yunnanensis | This compound, Walsuranolide, Walsurin | nih.gov |
| Walsura robusta | Walsurobustones A-E, Walsunoids A-I, Toonapubesic acid B | nih.govacs.org |
| Walsura cochinchinensis | Walsucochinones A-C | researchgate.net |
| Walsura piscidia | Piscidenone, Piscidinol G | kib.ac.cn |
Phytogeographical Considerations of Source Plants
The geographical distribution of the source plant, Walsura yunnanensis, is quite specific. It is endemic to the Xishuangbanna region of Yunnan Province in the People's Republic of China. cas.cnacs.org This region is recognized as a nexus of flora from Malesia, the South Himalayas, Indochina, and other parts of China. researchgate.net The vegetation is characterized as tropical seasonal rain forest. researchgate.net The broader Walsura genus, which comprises 30 to 40 species, is distributed primarily across mainland China, India, Malaysia, and Indonesia. acs.org The specific ecological and geographical conditions of southern Yunnan likely contribute to the unique phytochemical profile of W. yunnanensis, including its capacity to produce this compound.
Isolation and Purification Methodologies for Isowalsuranolide
Extraction Techniques from Plant Biomass
The initial and pivotal stage in isolating Isowalsuranolide is the efficient extraction from the plant material. This process is designed to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.
Solvent-based extraction is a fundamental technique for isolating this compound from plant biomass. The choice of solvent is crucial and is dictated by the polarity of the target compound. A common approach involves an initial extraction with a polar solvent, such as methanol or an ethanol-water mixture, to draw out a broad spectrum of compounds from the dried and powdered plant material.
Following the initial extraction, a sequential partitioning process is often employed to separate compounds based on their differential solubility in immiscible solvents. For instance, a crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This fractionation allows for the separation of compounds into different groups, with this compound typically concentrating in the fraction with a polarity that matches its own.
In the context of isolating compounds from Walsura species, a common procedure involves an initial extraction with methanol. The resulting extract is then partitioned. A typical sequential partitioning scheme might look like this:
| Step | Solvent System | Compounds Targeted |
| 1 | Methanol | Broad range of polar and moderately polar compounds |
| 2 | Petroleum Ether | Nonpolar compounds (lipids, some terpenoids) |
| 3 | Ethyl Acetate | Moderately polar compounds (including triterpenoids like this compound) |
| 4 | n-Butanol | Highly polar compounds (glycosides, etc.) |
| 5 | Aqueous Residue | Water-soluble compounds |
This table illustrates a general sequential partitioning process that can be adapted for the isolation of this compound.
To enhance the efficiency of this compound extraction, several parameters can be optimized. These include the choice of solvent, the solid-to-liquid ratio, the extraction time, and the temperature. Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these variables and their interactions to achieve the highest possible yield of the target compound.
Key parameters that are often optimized include:
Solvent Concentration: The ratio of ethanol to water, for example, can be varied to fine-tune the polarity of the extraction solvent to match that of this compound.
Solid-to-Liquid Ratio: Adjusting the amount of solvent used per unit weight of plant material can impact the extraction efficiency. An optimal ratio ensures that the solvent is not saturated with extracted compounds, allowing for maximum recovery.
Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of this compound from the plant matrix into the solvent.
Temperature: Higher temperatures can increase the solubility of the compound and the diffusion rate, but excessive heat may lead to the degradation of thermolabile compounds.
A study on the extraction of triterpenoids from loquat peel found that the optimal conditions were an ethanol concentration of 71%, an ultrasonic time of 45 minutes, and an ultrasonic power of 160 W nih.gov. While not specific to this compound, this demonstrates the importance of optimizing extraction parameters for this class of compounds.
Chromatographic Separation Strategies
Following extraction and preliminary fractionation, the enriched extract containing this compound is subjected to various chromatographic techniques to isolate the compound in its pure form. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.
Column chromatography is a cornerstone of natural product isolation. The crude or partially purified extract is loaded onto a column packed with a stationary phase, and a mobile phase (or a gradient of mobile phases) is passed through the column to elute the compounds.
Silica Gel Chromatography: Silica gel is a polar stationary phase that is widely used for the separation of moderately polar compounds like triterpenoids. Compounds are separated based on their polarity, with less polar compounds eluting first and more polar compounds being retained on the column for longer.
Sephadex LH-20 Chromatography: Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. It is particularly useful for separating compounds with similar polarities but different molecular weights. It can also be used in normal-phase or reversed-phase modes depending on the solvent system.
For the isolation of compounds from Walsura robusta, a combination of these techniques is often employed. The ethyl acetate fraction, for example, would be subjected to repeated column chromatography on silica gel, followed by purification on Sephadex LH-20 to yield pure compounds.
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has gained prominence in the separation of natural products. Unlike traditional column chromatography, HSCCC does not use a solid stationary phase, which eliminates issues of irreversible adsorption of the sample onto the support.
In HSCCC, a two-phase solvent system is used. One phase acts as the stationary phase, which is held in a coil by a centrifugal force, while the other phase is pumped through as the mobile phase. The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. HSCCC is particularly well-suited for the separation of triterpenoids.
A typical HSCCC separation of triterpenoids might involve a solvent system composed of chloroform-methanol-water in a 4:4:2 volume ratio nih.gov. The selection of an appropriate two-phase solvent system is critical for a successful separation and is based on the partition coefficient (K) of the target compound.
The final step in the isolation process is to assess the purity of the isolated this compound. This is crucial to ensure that the characterized compound is a single entity and not a mixture of closely related substances.
Several analytical techniques are employed to determine the purity of a natural product:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for assessing purity. A pure compound should ideally show a single, sharp peak under various chromatographic conditions. The use of a photodiode array (PDA) detector can provide the UV spectrum of the peak, which can be used to check for the presence of co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for both structure elucidation and purity assessment. The absence of extraneous peaks in the NMR spectra is a strong indicator of the purity of the sample.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the compound, which can confirm its elemental composition. The absence of other significant ions in the mass spectrum further supports the purity of the isolated compound.
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Definitive Structure Assignment
The assignment of the intricate architecture of Isowalsuranolide was accomplished by integrating data from several high-resolution spectroscopic methods. These techniques are indispensable for characterizing novel natural products.
NMR spectroscopy was the cornerstone for determining the constitution of this compound. Through a series of one-dimensional and two-dimensional experiments, researchers were able to piece together the carbon skeleton and the relative arrangement of protons. researchgate.netsciengine.com
One-dimensional NMR spectra provided the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for limonoids. sciengine.com Key resonances include those for olefinic protons, protons attached to oxygenated carbons, and multiple methyl groups in distinct environments. For instance, specific signals observed in deuterated pyridine (B92270) (C₅D₅N) include a doublet at δ 7.02 (J = 9.6 Hz) and another at δ 6.25 (J = 9.6 Hz), indicative of vinyl protons in an A-ring α,β-unsaturated ketone system. sciengine.com Additional singlet signals for protons and methyl groups were also critical in the preliminary structural assessment. sciengine.com
The ¹³C NMR spectrum complements the proton data by providing the count of non-equivalent carbon atoms and their respective types (methyl, methylene (B1212753), methine, or quaternary). In compounds structurally very similar to this compound, a characteristic signal for a methylene carbon (CH₂) appears around δ 19.6. acs.org This signal is a key differentiator from its hydroxylated analogue, where this methylene is replaced by an oxymethine carbon. acs.org
Table 1: Selected ¹H NMR Data for this compound (in C₅D₅N)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.02 | d | 9.6 | H-1 |
| 6.25 | d | 9.6 | H-2 |
| 6.40 | br.s | - | H-22 |
| 6.07 | s | - | H-7 |
| 3.92 | s | - | H-15 |
| 1.83 | s | - | Me-29 |
| 1.80 | s | - | Me-18 |
| 1.23 | s | - | Me-19 |
Data sourced from Yang et al., 2022. sciengine.com
Two-dimensional NMR experiments were crucial for assembling the molecular fragments deduced from 1D NMR into the final, complete structure of this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks within the molecule, allowing for the tracing of spin systems and the connection of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, confirming the C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was vital for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, thereby connecting the spin systems and identifying the positions of quaternary carbons. researchgate.netnih.gov For example, in analogous structures, HMBC correlations are used to establish the location of methoxy (B1213986) groups by observing the correlation from the methoxy protons to the attached carbon. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The relative stereochemistry of this compound was determined using ROESY experiments. researchgate.net This technique identifies protons that are close in space, regardless of whether they are connected through bonds. The observation of ROESY correlations between specific protons allowed for the assignment of their relative orientations (α or β) on the stereogenic centers of the molecule. For related compounds, ROESY correlations, such as between H-21 and H-22, help define the stereochemistry of the tetrahydrofuran (B95107) ring. nih.gov
While foundational NMR techniques like 1D and 2D experiments were sufficient for the structural elucidation of this compound and its congeners, the application of more advanced approaches such as Computer-Assisted Structure Elucidation (CASE) or Quantitative NMR (qNMR) has not been specifically reported in the reviewed literature for this compound.
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, providing crucial confirmatory data for the structure established by NMR.
The molecular formula of this compound and its derivatives is typically established using high-resolution mass spectrometry. acs.orgnih.gov For instance, the molecular formula of a closely related derivative, 11β-hydroxythis compound, was determined as C₂₆H₃₀O₈ by a HREIMS peak at m/z 470.1951 [M]⁺ (calculated as 470.1941). acs.org This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition, a critical step in the characterization of a new compound. The difference of 16 mass units compared to this compound confirmed the presence of an additional oxygen atom in the hydroxylated analogue. acs.org
Table 2: HREIMS Data for an this compound Analogue
| Compound | Adduct | Measured m/z | Calculated m/z | Molecular Formula |
| 11β-hydroxythis compound | [M]⁺ | 470.1951 | 470.1941 | C₂₆H₃₀O₈ |
Data for the closely related 11β-hydroxythis compound, sourced from Dai et al., 2014. acs.org
Mass Spectrometry (MS)
Hyphenated MS Techniques (e.g., GC-MS, HPLC-HRMS, LC-MS/MS, Pyrolysis-GCMS, MALDI-TOF)
Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable tools for the structural elucidation of natural products like this compound. These methods provide vital information on molecular weight and fragmentation patterns, aiding in the piecing together of the molecular puzzle.
While specific studies detailing the use of all the below-mentioned hyphenated techniques directly on this compound are not extensively documented in publicly available literature, the application of high-resolution mass spectrometry has been pivotal. The molecular formula of this compound has been established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). This technique has revealed a molecular ion peak at m/z 453 [M-H]⁻ and a dimer ion peak at 907 [2M-H]⁻ in the negative ion mode, which is consistent with its proposed chemical structure. sciengine.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly useful for the analysis of volatile or derivatized non-volatile compounds. researchgate.net For a complex molecule like this compound, derivatization to increase its volatility would be a necessary step for GC-MS analysis. This technique could then provide valuable information on the core carbon skeleton and the presence of specific functional groups through its characteristic fragmentation patterns upon electron ionization.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GCMS) is a technique used for the analysis of non-volatile materials. The sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are then separated by GC and identified by MS. While no specific Py-GCMS studies on this compound have been reported, this technique could potentially be used to probe the thermal stability and decomposition pathways of the molecule, offering clues about its structural backbone.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large, non-volatile molecules. It typically provides the molecular ion peak with minimal fragmentation, making it an excellent tool for accurate molecular weight determination. For this compound, MALDI-TOF would be expected to show a clear molecular ion peak, confirming its molecular weight with high precision.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.
While a specific IR spectrum for this compound is not detailed in the available literature, based on its chemical structure, which contains various functional groups, a characteristic IR spectrum can be predicted. Key absorption bands would be expected for the following functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane) | 3000-2850 |
| C=O (ketone, ester, lactone) | 1750-1680 |
| C=C (alkene) | 1680-1620 |
| C-O (ether, ester, hydroxyl) | 1300-1000 |
The analysis of related limonoids often reports IR data, confirming the presence of these key functional groups which are integral to the this compound structure. rsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are typically conjugated systems.
X-ray Crystallography for Absolute Configuration and Structural Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. The diffraction pattern of X-rays passing through a single crystal of a substance allows for the precise mapping of atomic positions in the crystal lattice.
The absolute configuration of several complex limonoids, structurally related to this compound, has been definitively established using single-crystal X-ray diffraction. rsc.orgresearchgate.net For instance, the X-ray analysis of a co-crystal of a related compound with a heavy atom allows for the determination of the absolute stereochemistry through the anomalous dispersion effect. While a specific crystallographic information file (CIF) for this compound is not publicly accessible, the literature confirms that its structural elucidation, along with that of its analogues, has relied on this powerful technique. acs.org The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide the ultimate proof of the molecular structure.
Computational Chemistry in Structural Verification and Conformational Analysis
Computational chemistry has emerged as a powerful tool to complement experimental data in the structural elucidation of complex natural products. Methods such as Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters and to perform conformational analysis, aiding in the verification of proposed structures.
In the study of limonoids, computational methods have been employed to predict and compare calculated spectroscopic data with experimental data. For example, the calculation of electronic circular dichroism (ECD) spectra using time-dependent DFT (TD-DFT) has been instrumental in assigning the absolute configuration of newly isolated limonoids. researchgate.netresearchgate.net This approach involves generating theoretical ECD spectra for different possible stereoisomers and comparing them with the experimentally measured spectrum to determine the correct stereochemistry.
Furthermore, conformational analysis using computational methods can provide insights into the most stable three-dimensional arrangement of the molecule in solution. This is crucial for interpreting NMR data, particularly NOESY correlations, which are dependent on the spatial proximity of protons. While specific computational studies on this compound are not prevalent in the literature, the application of these methods to its closely related analogues underscores their importance in modern structural elucidation workflows. researchgate.net
Biosynthetic Pathways and Metabolic Intermediates
Proposed Biosynthetic Origin from Triterpenoid (B12794562) Precursors (e.g., Apo-tirucallane)
The biosynthesis of Isowalsuranolide is believed to commence from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene (B107256). The initial and one of the most critical steps in the biosynthesis of a vast array of triterpenoids is the cyclization of this linear molecule, a reaction catalyzed by oxidosqualene cyclases (OSCs). nih.govibcas.ac.cn In the case of this compound and other related compounds in the Meliaceae family, the initial cyclization product is thought to be a tirucallane-type cation, which is then stabilized to form the tirucallane (B1253836) skeleton. frontiersin.org
From this initial tirucallane framework, a series of oxidative modifications and skeletal rearrangements are proposed to occur, leading to the formation of apo-tirucallane triterpenoids. researchgate.net These apo-tirucallane structures are characterized by the loss of three carbon atoms from the side chain of the tirucallane precursor. It is from these apo-tirucallane intermediates that the biosynthesis of this compound is thought to diverge and proceed through further modifications. The isolation of numerous apo-tirucallane triterpenoids from various Walsura species lends strong support to their role as key precursors in the biosynthesis of more complex tetranortriterpenoids like this compound. researchgate.netias.ac.in
Enzymatic Steps and Reaction Mechanisms Involved in this compound Formation
The transformation of the initial triterpenoid scaffold into the intricate structure of this compound is orchestrated by a series of enzymatic reactions. While the specific enzymes for each step in this compound biosynthesis have not been identified, studies on analogous pathways in related Meliaceae species suggest the involvement of several key enzyme families. biorxiv.orgnih.gov
Key Enzyme Families in Tetranortriterpenoid Biosynthesis:
| Enzyme Family | Function | Proposed Role in this compound Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | Catalyze the initial cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton. nih.gov | Formation of the initial tirucallane scaffold. |
| Cytochrome P450 Monooxygenases (CYPs) | Introduce oxygen atoms into the triterpenoid backbone, leading to hydroxylations, epoxidations, and other oxidative modifications. frontiersin.org | A series of oxidative modifications of the tirucallane/apo-tirucallane intermediate, which are crucial for subsequent rearrangements and the formation of the final structure of this compound. |
| Isomerases | Catalyze skeletal rearrangements of the triterpenoid structure following initial cyclization. nih.govuni-hannover.de | Facilitating key bond migrations and ring contractions or expansions necessary to form the specific this compound framework. |
| Dehydrogenases/Reductases | Catalyze oxidation and reduction reactions, modifying functional groups on the triterpenoid skeleton. | Modification of hydroxyl groups to ketones or vice versa at various positions on the precursor molecule. |
| Transferases | Catalyze the transfer of functional groups, such as acetyl or methyl groups, to the triterpenoid core. | Potential addition of functional groups to the this compound precursor, contributing to its final structure. |
The formation of this compound likely involves a sequence of these enzymatic reactions, starting with the cyclization of 2,3-oxidosqualene, followed by a series of oxidative modifications by CYPs to introduce reactive functional groups. These modifications then set the stage for subsequent skeletal rearrangements catalyzed by isomerases.
Role of Key Rearrangement Processes (e.g., Wagner-Meerwein Rearrangement)
A hallmark of triterpenoid and especially tetranortriterpenoid biosynthesis is the occurrence of complex skeletal rearrangements. The Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, is a fundamental process in these transformations. wikipedia.orglscollege.ac.in This rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent carbocation center, leading to a more stable carbocation and a rearranged carbon skeleton. fiveable.meslideshare.net
In the proposed biosynthesis of this compound, Wagner-Meerwein rearrangements are likely to play a pivotal role in the conversion of the initial tirucallane or apo-tirucallane skeleton into the final, more complex structure. These rearrangements are often initiated by the protonation of a hydroxyl group or the opening of an epoxide ring, generating a carbocation intermediate. This carbocation can then undergo a cascade of 1,2-hydride and 1,2-methyl shifts, leading to significant alterations of the ring structures and the stereochemistry of the molecule. The intricate ring system and stereochemical complexity of this compound are likely the products of such a cascade of rearrangements.
Identification and Characterization of Biosynthetic Intermediates
The direct identification and characterization of biosynthetic intermediates in the pathway to this compound are challenging due to their typically low concentrations in plant tissues. However, the isolation of a wide array of structurally related triterpenoids from Walsura and other Meliaceae species provides strong circumstantial evidence for the nature of these intermediates.
Plausible Intermediates in the Biosynthesis of this compound:
| Compound Type | Structural Features | Rationale for Role as Intermediate |
| Tirucallane-type Triterpenoids | Basic tetracyclic triterpenoid skeleton with a specific side chain. | The initial cyclization product of 2,3-oxidosqualene in this biosynthetic lineage. |
| Apo-tirucallane Triterpenoids | Tirucallane skeleton with a modified side chain resulting from the loss of three carbon atoms. researchgate.net | Believed to be the direct precursors to the more complex tetranortriterpenoids. researchgate.net |
| Hydroxylated and Epoxidized Intermediates | Tirucallane or apo-tirucallane skeletons with additional hydroxyl or epoxide functional groups. | These functional groups are necessary to initiate the key skeletal rearrangements. |
| Intermediates with Rearranged Skeletons | Structures that show partial rearrangement towards the final this compound framework. | Represent snapshots of the ongoing rearrangement cascade. |
The characterization of these putative intermediates is typically achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about their chemical structure and stereochemistry.
Genetic and Molecular Biology Approaches to Biosynthetic Gene Clusters
The genes encoding the enzymes responsible for the biosynthesis of complex natural products like this compound are often organized into biosynthetic gene clusters (BGCs) on the chromosome. nih.gov The identification and characterization of these BGCs are crucial for fully understanding and potentially engineering the biosynthetic pathway.
To date, the specific BGC for this compound biosynthesis in Walsura species has not been reported. However, advances in genomics and bioinformatics are providing powerful tools to identify such clusters. Transcriptome analysis of specialized tissues where this compound accumulates can reveal candidate genes that are highly expressed. Genome sequencing of a Walsura species, followed by bioinformatic analysis to identify clusters of genes encoding relevant enzyme families (OSCs, CYPs, etc.), would be a direct approach to pinpoint the this compound BGC. frontiersin.org
Once a candidate BGC is identified, its function can be verified through heterologous expression in a model organism, such as yeast or a plant like Nicotiana benthamiana. biorxiv.orgnih.gov This involves introducing the genes from the BGC into the model organism and then analyzing the metabolites produced to see if this compound or its precursors are synthesized. This approach has been successfully used to elucidate the biosynthetic pathways of other complex triterpenoids. nih.gov
Chemical Synthesis and Derivatization Studies of Isowalsuranolide
The intricate molecular architecture of Isowalsuranolide, a tetranortriterpenoid isolated from Walsura yunnanensis, presents a formidable challenge to synthetic organic chemists. To date, a total synthesis of this compound has not been reported in the scientific literature. This lack of a completed synthesis underscores the complexity of its structure, which is characterized by a highly oxidized and rearranged triterpenoid (B12794562) core. However, the broader field of terpenoid synthesis offers valuable insights into potential strategies that could be employed to construct the this compound skeleton and its analogues.
Biological Activities and Molecular Mechanistic Studies
Anti-Cancer Effects
Isowalsuranolide has shown promising anti-cancer properties through a series of interconnected molecular events. bioengineer.orgeurekalert.orgwilddata.cnnih.gov Research indicates that this natural compound can trigger cell death in various cancer cell lines, including those resistant to conventional chemotherapeutic agents like Taxol. eurekalert.org
The primary molecular targets of this compound are the thioredoxin reductases, specifically TrxR1 and TrxR2. bioengineer.orgeurekalert.org The thioredoxin (Trx) system is a critical component in maintaining the redox balance within cells, and its overactivity is often associated with cancer development, making it a viable target for cancer therapy. researchgate.netrsc.org this compound directly binds to and inhibits TrxR1 and TrxR2, disrupting their normal function. bioengineer.orgeurekalert.org This inhibition is a key initiating event in its anti-cancer activity. researchgate.netsciengine.com Studies have shown that the knockdown of TrxR1/2 can lead to the activation of downstream signaling pathways that promote cell death. researchgate.net
The inhibition of TrxR1/2 by this compound leads to a rapid and significant accumulation of reactive oxygen species (ROS) within the cancer cells. bioengineer.orgeurekalert.org This disruption of the cellular redox balance results in a state of oxidative stress. bioengineer.org The accumulation of ROS is a crucial step that triggers subsequent signaling cascades. researchgate.netsciengine.com The use of ROS scavengers, such as N-acetylcysteine (NAC), has been shown to counteract the effects of this compound, highlighting the essential role of ROS in its mechanism of action. bioengineer.orgeurekalert.org
The oxidative stress induced by ROS accumulation activates the p53 signaling pathway. bioengineer.orgeurekalert.org The p53 protein, often referred to as the "guardian of the genome," is a tumor suppressor that plays a pivotal role in responding to cellular stress, including DNA damage and oxidative stress. creativebiomart.net Activation of p53 by this compound is a critical link between ROS accumulation and the subsequent induction of cell death pathways. researchgate.netsciengine.com Research has demonstrated that the knockdown of p53 can attenuate the downstream effects of this compound, confirming the importance of this pathway. eurekalert.orgresearchgate.net Activated p53 can then negatively regulate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. eurekalert.orgsciengine.com
Activated p53 promotes the nuclear translocation of the transcription factors TFEB and TFE3. bioengineer.orgeurekalert.org These transcription factors are master regulators of lysosomal biogenesis and autophagy. eurekalert.orgresearchgate.netembopress.org Under normal conditions, TFEB and TFE3 are phosphorylated by mTORC1 and retained in the cytoplasm. eurekalert.orgembopress.org The this compound-induced, p53-mediated inhibition of mTORC1 allows TFEB and TFE3 to move into the nucleus. eurekalert.orgsciengine.com Once in the nucleus, they activate the transcription of genes involved in lysosome formation and function. bioengineer.orgresearchgate.net Studies have shown that knocking down p53 or using ROS scavengers can reduce the nuclear translocation of TFEB and TFE3, thereby decreasing lysosomal biogenesis. bioengineer.orgeurekalert.org
The activation of TFEB and TFE3 by this compound links the inhibition of TrxR to the induction of autophagy. eurekalert.orgresearchgate.net Autophagy is a cellular process involving the degradation of cellular components via lysosomes. mdpi.com While autophagy can sometimes promote cell survival, in the context of this compound treatment, it leads to a form of cell death known as autophagy-dependent cell death. researchgate.netsciengine.commdpi.com This indicates that the excessive autophagy induced by the compound is detrimental to the cancer cells. researchgate.net Pharmacological or genetic inhibition of autophagy has been shown to prevent the cell death induced by this compound, confirming that autophagy is the executive mechanism of its cytotoxic effect. researchgate.netsciengine.com
This intricate mechanism highlights the crucial role of lysosomes not just as degradative organelles, but as dynamic regulatory hubs in maintaining cellular homeostasis. eurekalert.orgresearchgate.net By targeting the TrxR-p53-TFEB/TFE3 axis, this compound effectively hijacks this regulatory system to induce cancer cell death. bioengineer.orgeurekalert.orgresearchgate.net The ability of this compound to trigger this cascade underscores the potential of targeting lysosomal biogenesis and function as a therapeutic strategy in cancer treatment. researchgate.netsciengine.com
Research Findings on this compound's Mechanism
| Molecular Event | Key Findings | References |
| TrxR1/2 Inhibition | This compound directly binds to and inhibits Thioredoxin Reductases 1 and 2. | bioengineer.org, eurekalert.org |
| ROS Accumulation | Inhibition of TrxR leads to a significant increase in intracellular Reactive Oxygen Species. | bioengineer.org, eurekalert.org |
| p53 Activation | Accumulated ROS activates the p53 signaling pathway. | bioengineer.org, eurekalert.org |
| TFEB/TFE3 Translocation | Activated p53 promotes the movement of TFEB and TFE3 into the nucleus. | bioengineer.org, eurekalert.org |
| Lysosomal Biogenesis | Nuclear TFEB/TFE3 enhances the production of lysosomes. | researchgate.net, eurekalert.org |
| Autophagy-Dependent Cell Death | The resulting excessive autophagy leads to cancer cell death. | researchgate.net, sciengine.com |
Cell Line-Specific Mechanistic Investigations
The anti-tumor effects of this compound (also referred to as Hdy-7) have been observed across multiple cancer cell lines. eurekalert.org Research indicates that its cytotoxicity is comparable in at least five different human cancer cell lines, including those that have developed resistance to conventional chemotherapy, such as Taxol-resistant A549 cells. eurekalert.org The compound has demonstrated potent cytotoxic activity against a panel of human tumor cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), HCT116 p21KO (colon cancer), and CNE-2 (nasopharyngeal carcinoma), with IC50 values ranging from 0.81 to 5.73 μM. researchgate.net Further studies confirmed its cytotoxicity in HL-60 (human myeloid leukemia), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer) cell lines, with IC50 values between 2.2 and 4.2 μM. xtbg.ac.cn
The core mechanism of this compound's action involves the direct targeting of thioredoxin reductases (TrxR1 and TrxR2). bioengineer.orgeurekalert.org This inhibition leads to a significant increase in reactive oxygen species (ROS), inducing oxidative stress within the cancer cells. bioengineer.orgeurekalert.org This oxidative stress is a critical trigger for the activation of the p53 signaling pathway. bioengineer.orgeurekalert.org Activated p53, in turn, promotes the nuclear translocation of the transcription factors TFEB and TFE3. bioengineer.orgeurekalert.org These transcription factors are master regulators of lysosomal biogenesis and autophagy. bioengineer.orgeurekalert.org The resulting enhancement of lysosomal biogenesis and excessive autophagy ultimately leads to autophagy-dependent cell death. eurekalert.org
Interestingly, the dependency on p53 has been a key focus of investigation. In HepG2 cells, knockdown of p53 was shown to partially abrogate the nuclear translocation of TFEB and TFE3 that is induced by this compound. sciengine.com This highlights the central role of the TrxR1/2-p53-TFEB/TFE3 axis in the cellular response to the compound. eurekalert.orgresearchgate.net
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| A549 | Lung Cancer | 0.81–5.73 | researchgate.net |
| HepG2 | Hepatocellular Carcinoma | 0.81–5.73 | researchgate.net |
| HCT116 p21KO | Colon Cancer | 0.81–5.73 | researchgate.net |
| CNE-2 | Nasopharyngeal Carcinoma | 0.81–5.73 | researchgate.net |
| HL-60 | Human Myeloid Leukemia | 2.2–4.2 | xtbg.ac.cn |
| SMMC-7721 | Hepatocellular Carcinoma | 2.2–4.2 | xtbg.ac.cn |
| MCF-7 | Breast Cancer | 2.2–4.2 | xtbg.ac.cn |
| SW480 | Colon Cancer | 2.2–4.2 | xtbg.ac.cn |
| A549 Taxol-resistant | Lung Cancer | Not specified | eurekalert.org |
Other Investigated Biological Activities
Beyond its specific anti-cancer mechanisms, this compound has been noted for other biological activities, including anti-inflammatory potential and general cytotoxicity.
Anti-inflammatory Potential: Limonoids, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties. rsc.orgresearchgate.net While direct and extensive studies on the anti-inflammatory mechanisms of this compound are not as detailed as its anti-cancer effects, related compounds from the same plant source, Walsura yunnanensis, have shown anti-inflammatory activity. For instance, Walrobsins A and B, other limonoids, demonstrated significant anti-inflammatory effects by inhibiting the expression of iNOS and IL-1β. acs.org This suggests a potential avenue for further investigation into this compound's own anti-inflammatory capabilities.
General Cytotoxicity Mechanisms: The primary mechanism of this compound's cytotoxicity is the induction of autophagy-dependent cell death through the inhibition of the thioredoxin system. researchgate.netacs.org This leads to a cascade of events starting with ROS accumulation and oxidative stress. eurekalert.org An important finding is that the autophagy induced by this compound is detrimental to the cancer cells, as inhibiting autophagy was found to prevent the cell death caused by the compound. researchgate.net This distinguishes its mechanism from scenarios where autophagy might act as a survival pathway for cancer cells.
Cellular and Molecular Biology Techniques Employed in Mechanistic Elucidation
A variety of sophisticated techniques have been crucial in uncovering the molecular mechanisms of this compound.
Gene expression studies, including knockdown experiments, have been pivotal. Researchers have used shRNA to knock down p53 in HepG2 cells. sciengine.com This allowed them to confirm that the nuclear translocation of TFEB and TFE3, and subsequent lysosomal biogenesis and autophagic flux, were dependent on p53. researchgate.net Furthermore, knockdown of TrxR1/2 itself was shown to activate TFEB/TFE3, reinforcing the direct link between the drug's target and the downstream cellular response. researchgate.net The impact of these knockdowns was quantified by observing the attenuation of the effects induced by this compound. bioengineer.orgresearchgate.net RNA sequencing (RNA-seq) has also been employed to analyze changes in gene expression, with RT-qPCR used to validate the expression levels of specific genes such as CDKN1A, PUMA, NOXA, and DR5. sciengine.com
Various cell-based assays have been instrumental in dissecting the signaling pathways affected by this compound. bmglabtech.comnuvisan.com These include:
ROS Detection: Assays to measure the accumulation of reactive oxygen species were used to demonstrate that this compound induces oxidative stress. eurekalert.orgresearchgate.net The use of a ROS scavenger, NAC, confirmed that ROS were essential for the downstream activation of p53 and the subsequent cellular events. bioengineer.orgresearchgate.net
Immunofluorescence and Confocal Microscopy: These techniques were used to visualize and quantify the nuclear translocation of TFEB and TFE3 in response to this compound treatment in both normal and p53-knockdown cells. sciengine.com
Western Blotting: This method was used to detect the protein expression levels of key players in the pathway, such as p53, PUMA, and NOXA, providing further evidence for the activation of the p53 pathway. sciengine.com
Cytotoxicity Assays: Standard assays were used to determine the IC50 values of this compound across a range of cancer cell lines, providing a quantitative measure of its potency. researchgate.netxtbg.ac.cn
Table 2: Summary of Molecular and Cellular Techniques
| Technique | Purpose in this compound Research | Reference |
|---|---|---|
| shRNA Gene Knockdown | To confirm the role of p53 and TrxR1/2 in the induced pathway. | researchgate.netsciengine.com |
| RT-qPCR | To validate the expression of specific genes regulated by p53. | sciengine.com |
| ROS Detection Assays | To measure the increase in reactive oxygen species upon treatment. | eurekalert.orgresearchgate.net |
| Immunofluorescence | To visualize the nuclear translocation of TFEB and TFE3. | sciengine.com |
| Western Blotting | To quantify the protein levels of p53 and its downstream targets. | sciengine.com |
| Cytotoxicity Assays | To determine the half-maximal inhibitory concentration (IC50). | researchgate.netxtbg.ac.cn |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Elucidation of Key Structural Features Conferring Biological Activity
Research into the withanolide class, to which Isowalsuranolide belongs, has identified several key structural motifs that are essential for their biological effects, particularly their anticancer activities. plos.org The core structure's integrity and specific functionalities are paramount for interaction with biological targets.
Key pharmacophoric features identified for the potent bioactivity of withanolides include:
The A/B Ring System: The presence of an α,β-unsaturated ketone in ring A is often considered essential for cytotoxicity and other biological activities. mdpi.com
The 5β, 6β-epoxide group: This functional group in ring B is a critical contributor to the biological potency of many withanolides, including the highly studied Withaferin A. nih.govnih.gov This epoxide is believed to be involved in covalent interactions with cellular targets. nih.gov
The Side Chain Lactone: A nine-carbon side chain at the C-17 position, which forms an α,β-unsaturated-δ-lactone, is another structural feature strongly associated with the cytotoxic activities of these compounds. plos.org
Hydroxylation Pattern: The presence and stereochemistry of hydroxyl groups at various positions on the steroid skeleton, such as at C-4, can significantly influence the molecule's interaction with targets and enhance its activity. nih.govnih.gov
These foundational elements are considered the primary drivers of the biological responses observed for this class of compounds.
Impact of Functional Group Modifications on Biological Effects
Systematic modification of the withanolide scaffold has provided deep insights into how different functional groups influence biological outcomes. These studies are vital for optimizing lead compounds to enhance efficacy and selectivity.
Acetylation: Esterification of hydroxyl groups can have varied effects. For instance, acetylation of the hydroxyl groups at C-4 and C-27 in Withaferin A and Withalongolide A has been shown to increase their cytotoxic activity. nih.gov In other cases, acetylation of the 27-OH group enhanced cytoprotective heat-shock-inducing activity (HSA) without a corresponding increase in cytotoxicity, suggesting a way to modulate the activity profile. mdpi.com
Hydroxylation: The introduction of additional hydroxyl groups can decrease activity. For example, the introduction of a β-hydroxyl group at C-12 or C-15 to Withaferin A was found to reduce both its cytotoxicity and its heat-shock-inducing activity. mdpi.com
Glycosylation: The addition of sugar moieties typically leads to a decrease in cytotoxic activity. Studies have shown that withanolide glycosides are generally less active than their corresponding aglycones. nih.govpharmacophorejournal.com For example, 27-O-glucopyranosylwithaferin A was less active than Withaferin A, and adding a second sugar residue further diminished cytotoxicity. nih.gov This suggests that the side chain's free hydroxyl group may be important or that the bulky sugar group hinders effective binding to the target.
Modifications to the A-ring: The α,β-unsaturated ketone in the A-ring is crucial. The absence of the Δ²-1-oxo functionality in certain withanolides rendered them inactive in anti-proliferative assays. nih.gov
These findings highlight the sensitive nature of the withanolide structure, where small modifications can lead to significant changes in biological function.
Comparative Analysis of this compound and its Derivatives/Analogues
While direct comparative studies on this compound are limited, analysis of closely related withanolides provides a valuable framework for understanding how subtle structural differences dictate biological activity. A prominent example is the comparison between Withaferin A (Wi-A) and Withanone (Wi-N), two structurally similar withanolides that exhibit distinct biological profiles.
Wi-A is known to be a potent cytotoxic agent against both cancer and normal cells. researchgate.net In contrast, Wi-N shows selective cytotoxicity towards cancer cells while leaving normal cells relatively unaffected at similar concentrations. researchgate.net This difference in activity is attributed to minor structural variations that influence their interaction with cellular targets. Bioinformatics and molecular docking studies have suggested that Wi-A has a higher binding efficacy to various gene targets compared to Wi-N. researchgate.net For instance, the interactions of both compounds with the protein mortalin, which plays a role in chaperone activity, are predicted to differ, potentially explaining their differential effects on cell survival and apoptosis. researchgate.net This comparative analysis underscores that even small changes in the withanolide scaffold can dramatically alter the therapeutic window and specificity of a compound.
Table 1: Comparative Biological Activities of Withaferin A and Withanone
| Feature | Withaferin A (Wi-A) | Withanone (Wi-N) | Reference |
|---|---|---|---|
| Cytotoxicity | High, non-selective (affects cancer and normal cells) | Milder, selective for cancer cells | researchgate.net |
| Growth Arrest | Induces senescence and growth arrest at low concentrations | Less pronounced effect on normal cell growth | researchgate.net |
| Apoptosis | Induces apoptosis at high doses | Induces apoptosis in cancer cells | researchgate.net |
| Binding Efficacy | High binding efficacy to multiple gene targets | Weaker binding to the same targets | researchgate.net |
This table is based on data from studies comparing the biological effects of Withaferin A and Withanone.
Computational and In Silico Approaches to SAR/QSAR Modeling
Computational methods have become indispensable in drug discovery for predicting the activity of new compounds and understanding their mechanisms of action at a molecular level. For withanolides, these approaches have been instrumental in rationalizing their SAR and guiding the design of new analogues.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been widely applied to withanolides to identify potential protein targets and elucidate their binding interactions.
Studies have performed molecular docking of withanolide analogues against several cancer-related targets:
β-tubulin: Several withanolide analogues have been docked into the colchicine (B1669291) binding site of β-tubulin. The results indicated that active compounds form stable complexes through hydrogen bonds and hydrophobic interactions, suggesting that inhibition of tubulin polymerization is a plausible mechanism for their anticancer activity. nih.govnih.gov
Hsp90: Withaferin A has been shown to bind to the C-terminus of Heat shock protein 90 (Hsp90). Docking studies have helped to understand the structural requirements for this interaction, highlighting the importance of the C-5(6)-epoxy group for binding and inhibiting Hsp90's chaperone activity. nih.gov
Breast Cancer Targets: In a comprehensive study, 44 phytochemicals from Withania somnifera, including numerous withanolides, were docked against four proteins expressed during breast cancer: estrogen receptor alpha (ERα), 17-beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1), topoisomerase II alpha (TOP2A), and the p73 tetramerization domain. Compounds like Ashwagandhanolide and Withanolide sulfoxide (B87167) showed very low binding energies, indicating strong potential as inhibitors for these targets. dovepress.com
Table 2: Example of Molecular Docking Scores of Withanolides Against a Cancer Target
| Compound ID | Target Protein | Predicted Total Docking Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| CID_301751 | β-tubulin | 5.2417 | Asp-199, Thr-198, Arg-158 | nih.gov |
| CID_3372729 | β-tubulin | 4.6965 | Asp-199, Ile-165, Met-166 | nih.gov |
| Ashwagandhanolide | ERα (6CBZ) | -9.7 kcal/mol | Not specified | dovepress.com |
This table presents selected data from molecular docking studies of withanolide analogues against cancer-related protein targets.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While detailed pharmacophore models specifically for this compound are not extensively documented, the principles are applied in withanolide research. For example, in QSAR studies of withanolide analogs, dataset division into training and test sets is often based on structural or pharmacophore similarity to ensure the chemical diversity of the compounds is well-represented. researchgate.net
A pharmacophore model for a typical active withanolide would likely include features such as:
Hydrogen bond donors and acceptors (from hydroxyl groups).
A hydrophobic core (the steroid skeleton).
An electron-withdrawing feature (the enone system and lactone).
Specific spatial relationships between these features that are critical for fitting into the target's binding site.
Such models serve as 3D queries for virtual screening of compound libraries to identify novel, structurally diverse molecules that could possess similar biological activities. figshare.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For withanolides, several QSAR models have been developed to predict their anticancer activity against various human cancer cell lines.
These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as:
Topological descriptors: (e.g., Connectivity Index) which describe the atomic connectivity.
Electronic descriptors: (e.g., Dipole Moment) which relate to the electronic properties.
Spatial descriptors: (e.g., Molar Refractivity, Shape Index) which describe the 3D shape and volume of the molecule. researchgate.net
In one study, a QSAR model was developed for withanolide analogs against the SK-Br-3 human breast cancer cell line. nih.gov The model showed a high correlation (r²=0.93) and good predictive ability (q² or rCV²=0.90). nih.gov The descriptors that correlated well with the activity included the Connectivity Index, Dipole Vector X, Molar Refractivity, and Shape Index. researchgate.net Such validated QSAR models are powerful tools for predicting the activity of newly designed withanolide derivatives before their synthesis, thereby prioritizing the most promising candidates for experimental testing. nih.govfigshare.com
Table 3: Summary of a QSAR Model for Withanolide Analogues Against SK-Br-3 Breast Cancer Cells
| Statistical Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| r² (Correlation Coefficient) | 0.93 | High correlation between descriptors and activity for the training set. | nih.gov |
| rCV² (Cross-validation Coefficient) | 0.90 | Good internal predictive ability and robustness of the model. | nih.gov |
| Key Descriptors | Connectivity Index, Dipole Vector X, Molar Refractivity, Shape Index | These structural and physicochemical properties are important for anticancer activity. | researchgate.net |
This table summarizes the statistical quality and key findings of a QSAR model developed for withanolide analogues.
Advanced Analytical Method Development for Isowalsuranolide
Application in Phytochemical Profiling of Walsura Species
The genus Walsura is known to be a rich source of various bioactive compounds, particularly triterpenoids and limonoids. researchgate.net Phytochemical profiling of different Walsura species, such as Walsura piscidia, Walsura robusta, and Walsura trichostemon, has revealed a complex array of these compounds. ffhdj.comhorizonepublishing.com
A validated analytical method for Isowalsuranolide would be invaluable for the phytochemical profiling of Walsura species. It would enable:
Comparative analysis: Quantifying the this compound content across different species and in different plant parts (leaves, bark, roots) to identify the richest sources.
Quality control: Ensuring the consistency of this compound content in herbal raw materials and extracts.
Biosynthetic studies: Investigating the influence of geographical location, harvest time, and environmental factors on the production of this compound.
Currently, phytochemical studies on Walsura species have largely focused on the isolation and identification of new compounds rather than the quantitative profiling of specific markers like this compound. ffhdj.comhorizonepublishing.com The development of a dedicated quantitative method would represent a significant advancement in the systematic evaluation of this genus.
Method Validation (e.g., accuracy, precision, linearity, limits of detection/quantification)
Any newly developed analytical method for the quantification of this compound must be rigorously validated to ensure its reliability and reproducibility. pharmaguideline.com The validation would be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include: nih.govpharmaguideline.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and is typically expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of pure this compound is added to a sample matrix and the percentage recovery is calculated. Acceptable recovery is typically within 80-120%. nih.gov
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment. An RSD of < 2% is generally considered acceptable. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical Acceptance Criteria for Method Validation Parameters for a Triterpenoid (B12794562) HPLC Assay
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
As no specific validated method for this compound is currently published, the data in Table 2 is based on general guidelines and published methods for other triterpenoids. nih.gov The successful development and validation of such a method would be a crucial step in advancing the research and potential applications of this compound.
Future Research Directions and Potential Applications
Exploration of Undiscovered Biological Targets and Pathways
Current research has identified Thioredoxin Reductases (TrxR1 and TrxR2) as direct targets of Isowalsuranolide. researchgate.netfrontiersin.org Its inhibitory action on these enzymes leads to an accumulation of reactive oxygen species (ROS), which in turn activates the p53 tumor suppressor protein. mdpi.combiorxiv.org This activation subsequently triggers the nuclear translocation of transcription factors TFEB and TFE3, key regulators of lysosomal biogenesis and autophagy. frontiersin.orgfrontiersin.org This elucidated pathway, termed the TrxR-p53-TFEB/TFE3 axis, represents a significant step in understanding this compound's mechanism. researchgate.netnih.gov
However, the complexity of cellular signaling suggests that this compound may influence other pathways. Future research should focus on identifying additional, undiscovered molecular targets. The p53 protein, for instance, is a central hub connected to a vast number of signaling pathways, and its activation by this compound could have far-reaching effects beyond the currently known axis. frontiersin.org Furthermore, activated p53 is known to negatively regulate the mTORC1 signaling pathway, a major kinase involved in cell growth and metabolism, which also phosphorylates TFEB and TFE3. biorxiv.orgfrontiersin.org Deeper investigation into the crosstalk between the this compound-induced p53 activation and the mTORC1 pathway could reveal new layers of its regulatory function. Exploring these undiscovered targets and interconnected pathways is crucial for a complete understanding of its biological effects and for uncovering its full therapeutic potential.
Development of Novel this compound Analogues with Enhanced Specificity/Potency
The field of medicinal chemistry offers powerful tools to enhance the properties of natural products. mdpi.com A significant future direction for this compound research is the design and synthesis of novel analogues. The goal of such synthetic efforts would be to improve its pharmacological profile, including enhancing its potency towards specific targets like TrxR1/2, increasing its selectivity to minimize off-target effects, and optimizing its metabolic stability. oncodesign-services.com
This process relies on establishing a detailed Structure-Activity Relationship (SAR). oncodesign-services.com SAR studies involve systematically modifying the chemical structure of the parent compound and evaluating how these changes affect its biological activity. spu.edu.sy For tetranortriterpenoids, even minor alterations can lead to significant changes in potency and function. acs.org For example, research on other complex natural products has shown that modifying specific functional groups can dramatically improve activity. nih.gov In one study, converting a carbonyl group to a hydrazone in a manzamine analogue increased its antimalarial activity 27-fold. nih.gov Similarly, structure-based design of haloperidol (B65202) analogues led to inhibitors with micromolar potency against their target. rsc.org By applying these principles, researchers could synthesize a library of this compound derivatives and test their efficacy, leading to the identification of candidates with superior therapeutic properties. nih.gov
| Parent Compound Class | Structural Modification | Observed Outcome | Reference |
|---|---|---|---|
| Manzamine Alkaloids | Conversion of a carbonyl group to a hydrazone | ~27-fold increase in antimalarial activity against P. falciparum | nih.gov |
| Haloperidol | Structure-guided synthesis of 34 analogues | Identification of 8 analogues with potent inhibitory activity (IC50 ≤ 1 µM) | rsc.org |
| Oleanolic Acid (Triterpenoid) | Addition of a C-2 cyano group to the A-ring | ~400,000 times more potent in an iNOS assay compared to the parent compound | acs.org |
| CK1α Degraders | Introduction of a benzisoxazole moiety | Superior degradation potency (DC50 = 0.001 µM) and potent antiproliferative activity | nih.gov |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
To move beyond a linear understanding of this compound's function, future research must integrate systems biology approaches. isbscience.orgwikipedia.org Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. researchgate.netresearchgate.net This is achieved by combining high-throughput 'omics' data—such as genomics, transcriptomics, proteomics, and metabolomics—with computational and mathematical modeling. frontiersin.orgfrontiersin.org
Applying these techniques to this compound research could provide a holistic view of its cellular impact. For instance, transcriptomics (analyzing all RNA transcripts) could reveal the full spectrum of genes whose expression is altered following treatment. Proteomics, the large-scale study of proteins, could identify changes in protein abundance and post-translational modifications, offering clues to other affected pathways. up.edu.phnih.gov Metabolomics, which profiles the complete set of small-molecule metabolites, can provide a functional readout of the cellular state and identify metabolic pathways disrupted by the compound. ufz.denih.gov By integrating these multi-omics datasets, researchers can construct comprehensive network models to simulate and predict the cellular response to this compound, potentially uncovering novel mechanisms and biomarkers of its activity. researchgate.net
| 'Omics' Approach | Description | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | High-throughput analysis of the complete set of RNA transcripts (the transcriptome). | Identify all genes up- or down-regulated by this compound, revealing the full genomic response beyond the p53 pathway. |
| Proteomics | Large-scale study of proteins, their structures, and functions (the proteome). frontiersin.org | Quantify changes in protein expression and identify post-translational modifications, uncovering additional signaling cascades and protein-protein interactions affected by the compound. nih.gov |
| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the metabolome). frontiersin.org | Profile changes in cellular metabolites to understand the functional impact on metabolic networks, such as energy metabolism and biosynthesis. |
| Data Integration & Modeling | Computational and mathematical modeling of complex biological systems using multi-omics data. wikipedia.org | Create predictive models of this compound's mechanism of action, identify key network nodes, and simulate its effects under different conditions. |
Advancements in Sustainable Sourcing and Production
Currently, this compound is sourced through extraction from plants like Walsura yunnanensis. researchgate.net Relying solely on natural sources can be challenging due to variations in yield, environmental impact, and scalability. Therefore, a critical area of future research is the development of sustainable and reliable production methods. Two primary avenues are total chemical synthesis and biosynthesis.
The total synthesis of complex natural products like tetranortriterpenoids is a significant chemical challenge but offers the advantage of producing the compound and its analogues without reliance on plant material. uq.edu.auorganic-chemistry.orgcri.or.th While few synthetic routes to limonoids have been reported due to their complex structures, achieving a total synthesis of this compound would be a major breakthrough. nih.govbeilstein-journals.org
Alternatively, biosynthesis presents a promising "green" manufacturing approach. ibm.com This involves understanding and engineering the biosynthetic pathways used by the plant to create the compound. frontiersin.org Research into the biosynthesis of other limonoids has identified key enzymes, such as oxidosqualene cyclases (OSCs), which are crucial for forming the precursor skeletons. frontiersin.orgnih.gov Future work could focus on identifying the specific genes and enzymes in Walsura yunnanensis responsible for this compound production. Once identified, these pathways could potentially be transferred to a microbial host, such as yeast or bacteria, for large-scale, controlled, and sustainable fermentation-based production. neuralconcept.com
Role of this compound as a Chemical Biology Probe
Natural products with well-defined mechanisms of action are invaluable tools for dissecting complex biological processes. biorxiv.org this compound, with its specific targeting of the TrxR-p53-TFEB/TFE3 axis, is an excellent candidate for use as a chemical biology probe. researchgate.net It can be used to selectively perturb this pathway, allowing researchers to study the downstream consequences of lysosomal biogenesis and autophagy in various cellular contexts. mdpi.com
For example, it can help explore the intricate regulatory connections between cellular redox status (controlled by TrxR), genome integrity (guarded by p53), and metabolic homeostasis (managed by the autophagy-lysosome pathway). frontiersin.orgbiorxiv.org By using this compound to induce these processes, scientists can investigate the role of this specific signaling axis in different physiological and pathological conditions, such as neurodegenerative diseases or other cancers where these pathways are implicated. Its utility as a molecular probe is crucial for exploring fundamental life phenomena and biological functions. biorxiv.org
Leveraging Artificial Intelligence and Machine Learning in this compound Research
In the context of this compound, AI/ML can be applied in several key areas. Machine learning models can be trained on existing data to predict new, undiscovered biological targets for the compound. mdpi.com By analyzing its chemical structure, AI algorithms can perform virtual screening of compound libraries to design novel analogues with improved potency and selectivity, thus streamlining the process described in section 10.2. frontiersin.orgmednexus.org Furthermore, AI can integrate multi-omics data from systems biology studies to build more sophisticated and predictive models of this compound's mechanism of action. mdpi.com Generative AI models could even design entirely new molecules inspired by the this compound scaffold but with optimized therapeutic properties. cas.org
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Target Identification | Using algorithms to analyze compound structure and biological data to predict protein targets. mdpi.com | Predict novel biological targets for this compound beyond TrxR1/2, guiding experimental validation. |
| Bioactivity Prediction | Training models to predict the biological activities of compounds based on their chemical structures (QSAR). spu.edu.sycas.org | Rapidly screen virtual libraries of this compound analogues to prioritize synthesis of the most promising candidates. |
| De Novo Drug Design | Employing generative models to design novel molecules with desired properties. nih.gov | Create entirely new compounds inspired by the this compound scaffold but optimized for potency, selectivity, and safety. |
| Multi-Omics Data Analysis | Integrating large datasets from genomics, proteomics, and metabolomics to uncover complex biological patterns. mdpi.com | Build comprehensive models of the cellular response to this compound, providing a deeper mechanistic understanding. |
Q & A
Q. What are the primary spectroscopic methods for identifying and characterizing Isowalsuranolide?
To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, such as COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS). For example, -NMR can resolve proton environments, while -NMR and HMBC correlations clarify carbon frameworks and connectivity. HR-MS confirms molecular formulas. Purity should be validated via HPLC with UV/Vis or diode array detection (DAD) .
Q. How can researchers design in vitro assays to assess the bioactivity of this compound?
Begin with cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) and enzyme inhibition studies (e.g., IC determination). Ensure controls include vehicle-only and positive reference compounds. Dose-response curves should span 3–5 log units. For mechanistic insights, pair assays with fluorescence microscopy (e.g., apoptosis markers) or Western blotting for protein expression analysis .
Q. What extraction and isolation protocols are effective for obtaining this compound from natural sources?
Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) followed by column chromatography (silica gel or Sephadex LH-20). Monitor fractions via TLC and HPLC. For scale-up, consider preparative HPLC or countercurrent chromatography (CCC). Document yields and purity at each step to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
Employ density functional theory (DFT) to predict reaction pathways and transition states for key steps (e.g., cyclization or functional group modifications). Molecular docking can prioritize derivatives with enhanced target binding (e.g., enzyme active sites). Validate predictions with parallel synthesis and kinetic studies (e.g., / ratios) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Conduct meta-analyses of published IC values, accounting for variables like cell lines, assay conditions, and compound purity. Replicate conflicting studies under standardized protocols. Use multivariate statistics (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How do researchers design pharmacokinetic studies for this compound?
Employ LC-MS/MS to quantify plasma/tissue concentrations in animal models (e.g., rodents). Calculate parameters like , , and half-life () using non-compartmental analysis. For metabolic profiling, use HR-MS with fragmentation (MS/MS) and compare to synthetic standards. Incorporate in silico ADMET predictions to guide dosing regimens .
Q. What advanced techniques elucidate the mechanism of action of this compound at the molecular level?
Combine CRISPR-Cas9 gene editing (knockout models) with transcriptomics (RNA-seq) to identify target pathways. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For structural insights, pursue X-ray crystallography or cryo-EM of ligand-target complexes .
Methodological Guidance
Q. Data Collection and Validation
- Analytical Quantification : Compare HPLC (UV detection) and LC-MS for sensitivity. For trace analysis, LC-MS offers lower limits of detection (LOD < 1 ng/mL) but requires rigorous matrix effect corrections .
- Stability Studies : Assess photostability (ICH Q1B guidelines), thermal degradation (40°C/75% RH), and pH-dependent hydrolysis (2–9). Use Arrhenius plots to predict shelf life .
Q. Experimental Design Framework
- Apply the PICOT framework for hypothesis-driven studies:
- P opulation (e.g., cancer cell lines),
- I ntervention (this compound dosage),
- C omparison (positive/negative controls),
- O utcome (e.g., apoptosis rate),
- T imeframe (24–72 hr exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
